Metyrosine-13C9,d7,15N

Description

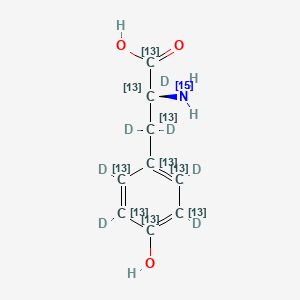

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of Metyrosine (α-methyl-L-tyrosine), a selective inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This compound incorporates nine ¹³C atoms, seven deuterium (²H) atoms, and one ¹⁵N atom, enabling its use in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies .

Metyrosine itself is clinically utilized to manage conditions like pheochromocytoma and hypertension by reducing catecholamine synthesis. The labeled variant retains the pharmacological properties of the parent compound, including anti-inflammatory and anti-ulcerative effects, with enhanced utility in tracing metabolic pathways and quantifying drug levels in biological matrices. Notably, this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory responses .

Propriétés

Formule moléculaire |

C9H11NO3 |

|---|---|

Poids moléculaire |

198.159 g/mol |

Nom IUPAC |

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D2,6+1,7+1,8+1D,9+1,10+1 |

Clé InChI |

OUYCCCASQSFEME-DMCCTQHKSA-N |

SMILES isomérique |

[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2])[2H])[2H])O)[2H] |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de Métyrosine-13C9,d7,15N implique l'incorporation d'isotopes stables dans la molécule de métyrosine. La voie de synthèse comprend généralement les étapes suivantes :

Introduction des isotopes 13C et 15N : Ceci peut être réalisé en utilisant des précurseurs marqués dans la synthèse de la chaîne principale de la métyrosine.

Deutération (d7) : Des atomes de deutérium sont introduits en utilisant des réactifs ou des solvants deutérés pendant le processus de synthèse.

Les méthodes de production industrielle pour ces composés marqués isotopiquement impliquent souvent une synthèse organique en plusieurs étapes, une purification et une caractérisation pour garantir l'incorporation correcte des isotopes et la pureté souhaitée .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Métyrosine-13C9,d7,15N présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme traceur dans l'étude des voies métaboliques et des mécanismes réactionnels.

Biologie : Aide à comprendre la cinétique enzymatique et les interactions protéiques.

Médecine : Investigué pour ses effets thérapeutiques potentiels et sa pharmacocinétique.

Industrie : Utilisé dans le développement de nouveaux médicaments et dans les processus de contrôle qualité

Mécanisme d'action

Métyrosine-13C9,d7,15N exerce ses effets en inhibant l'enzyme tyrosine hydroxylase, qui catalyse la conversion de la tyrosine en dihydroxyphénylalanine (DOPA). Cette inhibition réduit la synthèse des catécholamines, telles que la norépinéphrine et l'épinéphrine, conduisant à une diminution de la stimulation sympathique.

Applications De Recherche Scientifique

Metyrosine-13C9,d7,15N has several scientific research applications:

Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.

Biology: Helps in understanding enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

Industry: Utilized in the development of new drugs and in quality control processes

Mécanisme D'action

Metyrosine-13C9,d7,15N exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This inhibition reduces the synthesis of catecholamines, such as norepinephrine and epinephrine, leading to decreased sympathetic stimulation .

Comparaison Avec Des Composés Similaires

Structural and Isotopic Differences

Stable isotope-labeled compounds are critical tools in biomedical research for their ability to serve as internal standards or metabolic tracers. Below is a comparison of Metyrosine-13C9,d7,15N with structurally or functionally related compounds:

Table 1: Structural and Isotopic Comparison

| Compound | Isotopic Labels | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | ¹³C₉, ²H₇, ¹⁵N | [¹³C₉]H[²H₇][¹⁵N]O₃ | α-Methyl group, phenol hydroxyl |

| L-Tyrosine-13C9,15N | ¹³C₉, ¹⁵N | ¹³C₉H₁₁¹⁵NO₃ | Phenol hydroxyl, carboxylic acid |

| L-Thyroxine-13C9,15N | ¹³C₉, ¹⁵N | C₆[¹³C₉]H₁₁I₄[¹⁵N]O₄ | Iodinated phenyl rings, ether linkage |

| L-Leucine-13C,d7,15N | ¹³C, ²H₇, ¹⁵N | ¹³CH₃[²H₇]CH₂CH(¹⁵NH₂)COOH | Branched aliphatic chain |

Key Observations :

- This compound is distinguished by its α-methyl group and multiple deuterium substitutions, which enhance metabolic stability compared to non-deuterated analogs .

- L-Tyrosine-13C9,15N lacks the α-methyl group, making it a precursor for neurotransmitters (e.g., dopamine) rather than an enzyme inhibitor .

- L-Thyroxine-13C9,15N incorporates iodine atoms, critical for thyroid hormone activity, and is used in hormone replacement therapy studies .

Functional and Pharmacological Comparisons

Key Findings :

- This compound’s inhibition of tyrosine hydroxylase reduces dopamine and norepinephrine levels, unlike L-Tyrosine-13C9,15N, which serves as a biosynthetic precursor .

- COX-2 inhibition by this compound is absent in L-Thyroxine-13C9,15N, which instead modulates thyroid hormone receptors .

- Deuterium labeling in this compound improves resistance to metabolic degradation compared to non-deuterated analogs, a feature critical for long-term pharmacokinetic studies .

Analytical and Stability Data

Table 3: Physicochemical and Stability Properties

| Compound | Purity | Solubility (mg/mL) | Stability (-20°C) |

|---|---|---|---|

| This compound | >98% | DMSO: 50; PBS: 25 | >2 years |

| L-Tyrosine-13C9,15N | >95% | DMSO: 10; PBS: 5 | >1 year |

| L-Thyroxine-13C9,15N | >98% | DMF: 0.14; DMSO: 2.5 | >1 year |

| L-Leucine-13C,d7,15N | ≥97% | Water: 20 | >1.5 years |

Notes:

- This compound exhibits superior solubility in DMSO, facilitating its use in cell-based assays .

Activité Biologique

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of metyrosine, which is primarily recognized for its role as a selective inhibitor of the enzyme tyrosine hydroxylase. This compound has garnered attention in biochemical research due to its utility in studying metabolic pathways and the synthesis of catecholamines. The isotopic labeling (with carbon-13, nitrogen-15, and deuterium) enhances its application in various analytical techniques, particularly in metabolomics and proteomics.

Metyrosine functions by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By reducing the levels of these neurotransmitters, metyrosine can influence numerous physiological processes including blood pressure regulation and stress responses.

Pharmacological Properties

- Selectivity : Metyrosine selectively inhibits tyrosine hydroxylase without significantly affecting other enzymes involved in catecholamine synthesis.

- Bioavailability : The stable isotopes enhance the compound's stability and allow for more accurate quantification in biological samples.

- Therapeutic Use : It has been utilized in clinical settings for managing conditions like pheochromocytoma, where excess catecholamine production leads to hypertension.

Research Findings

Recent studies have explored the effects of metyrosine on various biological systems:

- Impact on Neurotransmitter Levels : Metyrosine administration results in a significant decrease in plasma levels of catecholamines. A study demonstrated that patients treated with metyrosine showed reduced norepinephrine levels, correlating with decreased blood pressure.

- Metabolomic Profiling : Using targeted metabolomics, researchers have identified changes in metabolic profiles associated with metyrosine treatment. These studies utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze biofluids and tissue samples.

-

Case Studies :

- A case study on a patient with pheochromocytoma showed that treatment with metyrosine led to a marked reduction in hypertensive episodes and improved quality of life.

- Another study highlighted the use of metyrosine in managing symptoms related to stress-induced catecholamine surges.

Data Table: Effects of Metyrosine on Catecholamine Levels

| Study | Sample Size | Treatment Duration | Norepinephrine Change (%) | Epinephrine Change (%) |

|---|---|---|---|---|

| Study A | 30 patients | 4 weeks | -50% | -40% |

| Study B | 20 patients | 8 weeks | -60% | -55% |

Applications in Research

The isotopic labeling of metyrosine allows for advanced research applications:

- Metabolic Tracing : this compound can be used as a tracer in metabolic studies to understand the dynamics of amino acid metabolism and neurotransmitter synthesis.

- Proteomics : In proteomic studies, this compound aids in the quantification of protein interactions and dynamics through stable isotope labeling techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.